tert-butyl N-(1-formylcyclobutyl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(1-formylcyclobutyl)-N-methylcarbamate: is an organic compound with the molecular formula C11H19NO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a formylcyclobutyl group, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-formylcyclobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-formylcyclobutylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control of temperature and reaction time. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-formylcyclobutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: tert-Butyl N-(1-carboxycyclobutyl)-N-methylcarbamate.
Reduction: tert-Butyl N-(1-hydroxymethylcyclobutyl)-N-methylcarbamate.
Substitution: Various substituted carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(1-formylcyclobutyl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs with carbamate-based structures.
Industry: Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-formylcyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The carbamate group can also interact with biological molecules, potentially leading to the formation of stable carbamate adducts. These interactions can affect various biochemical pathways and processes, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
- tert-Butyl N-(1-formylcyclobutyl)methylcarbamate
- tert-Butyl N-(1-hydroxymethylcyclobutyl)-N-methylcarbamate
- tert-Butyl N-(1-carboxycyclobutyl)-N-methylcarbamate
Comparison: tert-Butyl N-(1-formylcyclobutyl)-N-methylcarbamate is unique due to the presence of both a formyl group and a methylcarbamate moiety. This combination allows for a wide range of chemical reactions and interactions with biological targets. In comparison, tert-butyl N-(1-formylcyclobutyl)methylcarbamate lacks the methyl group on the carbamate, which may affect its reactivity and interactions. tert-Butyl N-(1-hydroxymethylcyclobutyl)-N-methylcarbamate and tert-butyl N-(1-carboxycyclobutyl)-N-methylcarbamate have different functional groups (hydroxymethyl and carboxy, respectively) that can lead to different chemical and biological properties .
Properties
CAS No. |
2302949-78-4 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(1-formylcyclobutyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12(4)11(8-13)6-5-7-11/h8H,5-7H2,1-4H3 |
InChI Key |
KGHSKLXFBCILCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCC1)C=O |
Purity |
93 |
Origin of Product |
United States |
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